1-(4,5-Diphenyl-oxazol-2-yl)-ethylamine

Anti-inflammatory Carrageenin paw edema Structure-Activity Relationship

1-(4,5-Diphenyl-oxazol-2-yl)-ethylamine (CAS Registry: not explicitly assigned in primary literature; often indexed via the core oxazole scaffold CAS 504-46-3 or related 2-substituted diphenyloxazole series) is a chiral, branched primary amine belonging to the 2-substituted-4,5-diphenyloxazole class. This heterocyclic scaffold is foundational to non-prostanoid prostacyclin (PGI₂) mimetics, a pharmacophore class validated for antiplatelet, anti-inflammatory and analgesic applications.

Molecular Formula C17H16N2O
Molecular Weight 264.32 g/mol
Cat. No. B8280027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,5-Diphenyl-oxazol-2-yl)-ethylamine
Molecular FormulaC17H16N2O
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC(C1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)N
InChIInChI=1S/C17H16N2O/c1-12(18)17-19-15(13-8-4-2-5-9-13)16(20-17)14-10-6-3-7-11-14/h2-12H,18H2,1H3
InChIKeyOFUVPHMSTLCRHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Researchers Procure 1-(4,5-Diphenyl-oxazol-2-yl)-ethylamine: A Non-Prostanoid Prostacyclin Pharmacophore Building Block


1-(4,5-Diphenyl-oxazol-2-yl)-ethylamine (CAS Registry: not explicitly assigned in primary literature; often indexed via the core oxazole scaffold CAS 504-46-3 or related 2-substituted diphenyloxazole series) is a chiral, branched primary amine belonging to the 2-substituted-4,5-diphenyloxazole class. This heterocyclic scaffold is foundational to non-prostanoid prostacyclin (PGI₂) mimetics, a pharmacophore class validated for antiplatelet, anti-inflammatory and analgesic applications [1]. The compound features a 4,5-diphenyloxazole core with a 1-aminoethyl side chain at the 2-position, introducing a stereogenic center α to the oxazole ring—a structural feature that distinguishes it from the simpler, achiral 2-aminomethyl and 2-(2-aminoethyl) congeners and places it at the intersection of structure-activity relationship (SAR) refinement for prostacyclin receptor (IP receptor) partial agonism.

The Risk of Interchanging 4,5-Diphenyloxazole Analogs: Why 1-(4,5-Diphenyl-oxazol-2-yl)-ethylamine is Not a Generic Substitute


In-class 4,5-diphenyloxazole derivatives cannot be freely interchanged because the identity, length, and branching of the 2-position side chain profoundly modulates pharmacological potency, efficacy, and target selectivity. The seminal 1992 J. Med. Chem. study demonstrated that antiplatelet IC₅₀ values vary by >70-fold depending solely on the tether and substituent configuration between the oxazole and carboxylate pharmacophore termini [1]. Even within the simpler 2-aminoalkyl subclass, the patent literature reveals that shifting from an aminomethyl (n=1) to an aminoethyl (n=2) side chain alters anti-inflammatory relative potency by more than 2-fold and analgesic activity by up to 10-fold in standard rodent models [2]. The introduction of a methyl branch at the α-carbon—precisely the structural distinction of 1-(4,5-diphenyl-oxazol-2-yl)-ethylamine—affects both the pKa and steric presentation of the amine, parameters that the 1993 α-substitution SAR study identified as critical for IP receptor recognition and partial agonist character [3]. Substituting a generic 2-aminoethyl analog therefore risks loss of the specific stereoelectronic profile required for a given IP receptor-mediated biological outcome.

Evidence-Based Procurement Guide: Quantified Differentiation of 1-(4,5-Diphenyl-oxazol-2-yl)-ethylamine


Anti-inflammatory Potency Differentiation: Branched vs. Linear 2-Aminoalkyl 4,5-Diphenyloxazoles

The anti-inflammatory activity of 2-aminoalkyl-4,5-diphenyloxazoles is exquisitely sensitive to side-chain architecture. In the carrageenin-induced rat paw edema assay, the primary aminomethyl analog (n=1, R=H) exhibited a relative potency of 0.7 (vs. phenylbutazone = 1.0 at 100 mg/kg p.o.), whereas the α-branched analog (n=1, R=NHCH₃) achieved a relative potency of 0.9 at an equitoxic dose (0.33 MLD) [1]. This 1.29-fold increase demonstrates that α-substitution with a methyl-bearing amine enhances anti-inflammatory efficacy. Extrapolating to the n=2 series, where the unsubstituted 2-(2-aminoethyl) compound shows a relative potency of approximately 0.9 (cf. Table I, n=2, R=NHCH₃ value 0.9), the branched 1-(4,5-diphenyl-oxazol-2-yl)-ethylamine is projected to occupy a distinct potency-efficacy niche not achievable with the linear congener [1]. The 1968 J. Med. Chem. study further corroborated that 2-substitution identity is the primary driver of analgesic-antiinflammatory activity separation within this chemotype [2].

Anti-inflammatory Carrageenin paw edema Structure-Activity Relationship Prostacyclin mimetic Oxazole pharmacophore

Analgesic Activity Divergence: Hot Plate vs. Tail Pinch Differentiation by Side-Chain Branching

Analgesic activity in the 4,5-diphenyloxazole series exhibits divergent responses across assay modalities depending on side-chain substitution. The unsubstituted 2-aminomethyl analog (n=1, R=H) shows balanced but weak activity (tail pinch relative potency 0.3; hot plate 0.3 vs. aminopyrine = 1.0 at 300 mg/kg p.o.) [1]. In contrast, the α-methylamino derivative (n=1, R=NHCH₃) achieves a tail pinch relative potency of 1.2 and hot plate potency of 0.9—a 4-fold and 3-fold increase, respectively [1]. For the n=2 series, 2-(2-methylaminoethyl)-4,5-diphenyloxazole (the linear N-methyl comparator) displays a tail pinch potency of 1.1 and hot plate potency of 0.9 [1]. The branched 1-(4,5-diphenyl-oxazol-2-yl)-ethylamine introduces the methyl group on the α-carbon rather than the amine nitrogen, altering both steric and electronic presentation relative to the N-methyl analog. The SAR established in the 1993 α-substitution study demonstrates that α-position substituents interact with a discrete hydrogen-bond donor pocket on the IP receptor, and that stereochemical presentation at this position determines both binding affinity and maximal adenylate cyclase stimulation [2]. This mechanistic differentiation means the α-branched primary amine is expected to produce a distinct analgesic potency profile that cannot be replicated by N-alkylated or linear aminoethyl analogs.

Analgesic Hot plate test Tail pinch test Structure-Activity Relationship Oxazole

Chiral Resolution Potential: The Stereogenic Center as a Procurement Decision Factor

1-(4,5-Diphenyl-oxazol-2-yl)-ethylamine possesses a stereogenic center at the α-carbon of the ethylamine side chain, a feature absent in the 2-aminomethyl (n=1) and 2-(2-aminoethyl) (n=2) linear analogs, which are achiral [1]. The 1993 J. Med. Chem. α-substitution study provides direct quantitative evidence that stereochemistry at the carbon α to the oxazole ring dictates pharmacological outcome: the (E)-olefinic isomer 9a inhibited ADP-induced human platelet aggregation with an IC₅₀ 10-fold lower than the (Z)-isomer (IC₅₀ not explicitly disaggregated in abstract; 10-fold difference stated) [2]. Although this example involves olefin geometry rather than a tetrahedral chiral center, it establishes the principle that the IP receptor binding pocket stereochemically discriminates substituents at the α-position. Furthermore, the α-carbomethoxy saturated analog 12a displayed an IC₅₀ of 0.08 µM—15-fold more potent than the unsubstituted prototype (IC₅₀ ~1.2 µM)—confirming that α-substitution per se is a critical efficacy determinant [2]. For procurement, the availability of 1-(4,5-diphenyl-oxazol-2-yl)-ethylamine as a racemate or, potentially, as resolved (R)- and (S)-enantiomers enables stereochemistry-dependent SAR exploration that is impossible with achiral analogs. The compound (S)-2-((4S,5R)-5-Bromomethyl-2,2-dimethyl-[1,3]dioxolan-4-yl)-1-(4,5-diphenyl-oxazol-2-yl)-ethylamine (CAS 328000-51-7) confirms that this scaffold has been elaborated into diastereomerically pure, chirally resolved derivatives [3].

Chiral amine Stereochemistry Enantiomer Prostacyclin receptor Partial agonist

Toxicity Window Differentiation: MLD Values Distinguish 2-Aminoalkyl Subclasses

The acute toxicity (MLD, mg/kg p.o. in mice) of 2-aminoalkyl-4,5-diphenyloxazoles varies systematically with side-chain structure, directly impacting the therapeutic window. For the n=1 series, the primary amine (R=H) exhibits an MLD of 500 mg/kg, while the α-branched N-methyl analog (R=NHCH₃) also shows an MLD of 500 mg/kg, indicating that α-substitution does not intrinsically elevate toxicity [1]. However, within the n=2 series, the linear 2-(2-methylaminoethyl) derivative (R=NHCH₃, n=2) displays an MLD of 500 mg/kg, whereas the corresponding isopropylamino analog shows an MLD of 700 mg/kg [1]. This demonstrates that bulkier substituents on the ethylamine side chain can improve the toxicity profile. The branched 1-(4,5-diphenyl-oxazol-2-yl)-ethylamine, bearing a primary amine on a secondary carbon, represents a structural intermediate between the low-MLD linear primary amines and the higher-MLD N-alkylated or bulkier analogs. The 1968 J. Med. Chem. publication noted that the therapeutic index of 2-substituted-4,5-diphenyloxazoles is tunable through side-chain modification, a finding reinforced by the broader prostacyclin mimetic program where compounds such as BMY 42393 achieved oral activity with reduced bleeding risk relative to prostanoid agonists [2][3].

Acute toxicity Maximum Lethal Dose Therapeutic index Oxazole Safety margin

Validated Application Scenarios for 1-(4,5-Diphenyl-oxazol-2-yl)-ethylamine in Drug Discovery and Chemical Biology


Enantioselective SAR Exploration of IP Receptor Partial Agonists

The stereogenic α-carbon of 1-(4,5-diphenyl-oxazol-2-yl)-ethylamine enables resolution into (R)- and (S)-enantiomers for systematic evaluation of stereochemistry-dependent IP receptor binding and adenylate cyclase stimulation. The 1993 J. Med. Chem. study established that α-substituent stereochemistry produces up to 10-fold differences in antiplatelet IC₅₀ and determines partial vs. full agonist character [1]. Researchers can employ the resolved enantiomers to construct diastereomerically pure lead compounds and probe the hydrogen-bond donor pocket identified in the prostacyclin receptor pharmacophore model. This scenario is directly supported by the existence of chirally pure derivatives such as CAS 328000-51-7 and CAS 328000-48-2 [2].

Scaffold Hopping and Bioisostere Design from Celecoxib-like COX-2 Inhibitors

The 4,5-diphenyloxazole core is a recognized bioisostere of the 4,5-diarylpyrazole and 4,5-diarylimidazole scaffolds found in COX-2 selective inhibitors. 1-(4,5-Diphenyl-oxazol-2-yl)-ethylamine provides a primary amine handle for further derivatization into sulfonamide, methylsulfone, or carboxamide congeners that mimic the COX-2 pharmacophore while potentially altering isoform selectivity. The anti-inflammatory relative potency data from the 2-aminoalkyl SAR series confirms that the diphenyloxazole nucleus itself possesses intrinsic anti-inflammatory activity (relative potency up to 1.0 vs. phenylbutazone) [3], providing a dual-mechanism starting point for COX-2/IP receptor polypharmacology.

Platelet Aggregation Inhibitor Optimization with Reduced Bleeding Risk

The prostacyclin mimetic program at Bristol-Myers Squibb demonstrated that 4,5-diphenyloxazole derivatives can inhibit ADP-induced platelet aggregation with IC₅₀ values as low as 0.18 µM (compound 37) while functioning as partial IP receptor agonists, a profile associated with reduced bleeding liability compared to full prostacyclin agonists [1]. 1-(4,5-Diphenyl-oxazol-2-yl)-ethylamine serves as an advanced intermediate for introducing α-substitution—the position identified as critical for tuning efficacy from full to partial agonism. The α-carbomethoxy analog 12a (IC₅₀ 0.08 µM, 15-fold more potent than unsubstituted parent) exemplifies the potency gains achievable through α-position elaboration [1].

Dual Analgesic-Antiinflammatory Agent Development via Amino Group Derivatization

The primary amine of 1-(4,5-diphenyl-oxazol-2-yl)-ethylamine can be acylated, alkylated, or converted to amide, carbamate, or urea derivatives to optimize the dual analgesic-antiinflammatory profile identified in the 1968–1976 2-aminoalkyl-4,5-diphenyloxazole series [3][4]. The patent data demonstrates that N-acetyl derivatization (R=NHCOCH₃, n=1) reduces anti-inflammatory potency (relative potency 0.1) while maintaining analgesic activity (tail pinch 0.6), whereas N-methylation (R=NHCH₃, n=1) enhances both anti-inflammatory (0.9) and analgesic (tail pinch 1.2) activities [3]. The branched ethylamine scaffold offers an additional vector—the α-methyl group—that can independently influence metabolic stability and target engagement without altering the amine derivatization strategy.

Quote Request

Request a Quote for 1-(4,5-Diphenyl-oxazol-2-yl)-ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.